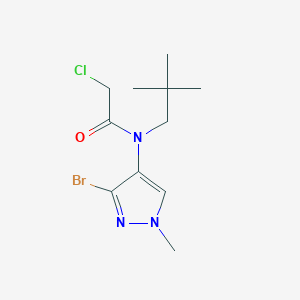
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of the related compound “2-Chloropyridine-3-carboxylic acid” has an empirical formula of C6H4ClNO2 and a molecular weight of 157.55 . The related compound “2-Chloropyridine-3-carbonyl chloride” has an empirical formula of C6H3Cl2NO and a molecular weight of 176.00 .Physical And Chemical Properties Analysis
The related compound “2-Chloropyridine-3-carboxylic acid” is a powder with a melting point of 176-178 °C . The related compound “2-Chloropyridine-3-carbonyl chloride” is a solid with a melting point of 39-44 °C .Scientific Research Applications
Synthesis and Application in Organic Chemistry
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid and its derivatives are crucial in the field of organic chemistry for the synthesis of complex organic structures. Research has demonstrated various methods for preparing related compounds with applications in the synthesis of heterocyclic compounds. For instance, Bakke and Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, which are useful in synthesizing analogues of reverse transcriptase inhibitors like Nevirapine (Bakke & Říha, 2001). Similarly, Funt et al. (2020) synthesized 2H-Azirine-2-carbonyl azides, reactive heterocyclic building blocks, from related compounds, showcasing the versatility of these structures in creating various heterocycles (Funt et al., 2020).
Pharmacological Interest
Some derivatives of 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid are explored for their potential pharmacological applications. For example, Zaki et al. (2019) synthesized a novel series of compounds with potential antimicrobial activity, highlighting the significance of these compounds in drug discovery and medicinal chemistry (Zaki et al., 2019).
Catalysis and Chemical Transformations
In catalysis, the related compounds of 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid find use in facilitating chemical transformations. Ghorbani-Choghamarani and Azadi (2015) demonstrated the use of related catalysts in the efficient synthesis of quinazolin-4(1H)-ones and polyhydroquinolines, showcasing the role of these compounds in promoting chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Environmental Chemistry
The derivatives of this compound also find application in environmental chemistry. Tibbles, Müller, and Lingens (1989) studied the microbial metabolism of related compounds, which is crucial for understanding the biodegradation of environmental pollutants (Tibbles, Müller, & Lingens, 1989).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-12(6-3-8-18-14)15(20)19-9-7-10-4-1-2-5-11(10)13(19)16(21)22/h1-6,8,13H,7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABWFTRKGCSZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate](/img/structure/B2427388.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2427400.png)

![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)